[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride
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Overview
Description
[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O2. It is primarily used in research settings and has various applications in chemistry, biology, and medicine. The compound is known for its unique structure, which includes a benzodioxole moiety, making it a subject of interest for various scientific studies .
Mechanism of Action
Target of Action
Related compounds have been shown to targetcyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway , leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of blood flow. Therefore, inhibiting their production can have significant effects on these processes.
Result of Action
Related compounds have been shown to causecell cycle arrest and induce apoptosis in cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride typically involves multiple steps, starting with the preparation of the benzodioxole intermediate. This intermediate is then reacted with butan-2-one to form the desired hydrazine derivative. The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized laboratories with controlled environments. The process involves scaling up the synthetic routes used in research settings, with additional steps for purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: The compound can be reduced to form simpler hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzodioxole derivatives .
Scientific Research Applications
[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have shown significant biological activities.
Benzo[d]thiazole-2-thiol derivatives: These compounds also exhibit interesting chemical and biological properties, making them comparable to [4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride.
Uniqueness
What sets this compound apart is its specific hydrazine group, which imparts unique reactivity and potential biological activities. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)butan-2-ylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-8(13-12)2-3-9-4-5-10-11(6-9)15-7-14-10;;/h4-6,8,13H,2-3,7,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQUHKZONMGMGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC2=C(C=C1)OCO2)NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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